3-amino-4-chloro-N-isobutylbenzamide
Description
Contextualization within the Broader Field of Benzamide (B126) Chemistry
Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is present in a wide array of pharmaceuticals and biologically active compounds, underscoring its importance in medicinal chemistry. researchgate.netresearchgate.net The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov Benzamide derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antipsychotic, antiemetic, and antitumor activities. researchgate.netontosight.ai The biological activity of these compounds is largely dependent on the nature and position of substituents on the benzene ring and the amide nitrogen.
Significance of 3-Amino-4-chloro-N-isobutylbenzamide as a Research Scaffold
This compound, with its distinct substitution pattern, presents itself as a valuable scaffold for chemical library synthesis and lead optimization in drug discovery programs. The presence of an amino group at the 3-position and a chloro group at the 4-position on the benzene ring, coupled with an isobutyl group on the amide nitrogen, provides several points for chemical modification. ontosight.ai These functional groups can be readily altered to explore structure-activity relationships (SAR), aiming to enhance potency, selectivity, and metabolic stability of new chemical entities. The fundamental structure of this compound, therefore, serves as a promising starting point for the development of novel therapeutic agents.
Current Research Landscape and Gaps in Understanding this compound
Scope and Objectives of the Academic Research Review on this compound
This review aims to consolidate the available information on this compound and to provide a structured overview of its chemical nature and potential applications based on the broader knowledge of benzamide chemistry. The primary objectives are:
To detail the known chemical and physical properties of the compound.
To outline a plausible synthetic route for its preparation.
To discuss its potential as a research scaffold in medicinal chemistry.
To identify the current gaps in knowledge and suggest future research directions.
By systematically addressing these points, this review seeks to provide a foundational resource for researchers interested in the exploration and utilization of this compound in their scientific endeavors.
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its key identifiers and computed properties.
| Property | Value |
| IUPAC Name | 3-amino-4-chloro-N-(2-methylpropyl)benzamide |
| CAS Number | 723291-67-6 |
| Molecular Formula | C₁₁H₁₅ClN₂O |
| Molecular Weight | 226.70 g/mol |
| Canonical SMILES | CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N |
| Appearance | (Predicted) Solid |
| Solubility | (Predicted) Soluble in organic solvents |
Plausible Synthetic Route
A general and plausible method for the synthesis of this compound can be conceptualized based on established organic chemistry principles, particularly those applied to the synthesis of other benzamide derivatives. google.com A likely two-step synthetic pathway would involve an initial amidation reaction followed by a reduction of a nitro group.
The synthesis would commence with 3-nitro-4-chlorobenzoic acid as the starting material. This compound would first be activated to facilitate the formation of an amide bond. A common method for this activation is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The resulting 3-nitro-4-chlorobenzoyl chloride would then be reacted with isobutylamine (2-methylpropan-1-amine) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This nucleophilic acyl substitution reaction would yield the intermediate, 3-nitro-4-chloro-N-isobutylbenzamide .
The final step would be the reduction of the nitro group at the 3-position to an amino group. This transformation can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation, employing hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C). Alternatively, metal-acid combinations such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) can also be used for this reduction. This step would yield the final product, This compound .
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-chloro-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)8-3-4-9(12)10(13)5-8/h3-5,7H,6,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMAOLZOUVKKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Derivatization of 3 Amino 4 Chloro N Isobutylbenzamide
Established Synthetic Pathways for 3-Amino-4-chloro-N-isobutylbenzamide
The synthesis of this compound is typically achieved through a multi-step process that involves the formation of an amide bond followed by a key functional group interconversion on the aromatic ring.
Amidation Reactions and Precursor Synthesis
The primary route to this compound commences with the precursor, 4-chloro-3-nitrobenzoic acid. This starting material is first activated to facilitate amidation with isobutylamine. A common method for this activation is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, 4-chloro-3-nitrobenzoyl chloride. This transformation can be effectively carried out using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.
Once the acyl chloride is formed, it readily undergoes a nucleophilic acyl substitution reaction with isobutylamine to produce the intermediate, 4-chloro-N-isobutyl-3-nitrobenzamide. This amidation reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
A patent for a structurally similar compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, outlines a synthetic strategy that begins with 3-nitro-4-chlorobenzoic acid acs.org. This further supports the viability of this pathway for the synthesis of the target molecule.
| Step | Reactant | Reagent | Product |
| 1 | 4-chloro-3-nitrobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 4-chloro-3-nitrobenzoyl chloride |
| 2 | 4-chloro-3-nitrobenzoyl chloride | Isobutylamine | 4-chloro-N-isobutyl-3-nitrobenzamide |
Functional Group Interconversions on the Benzene (B151609) Ring
The crucial final step in the synthesis of this compound is the reduction of the nitro group on the benzene ring to an amino group. This transformation is a well-established and widely used reaction in organic synthesis. Catalytic hydrogenation is a highly effective method for this conversion, typically employing a noble metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. This method is favored for its high efficiency and the clean nature of the reaction, which produces water as the primary byproduct.
Alternative reduction methods can also be employed, such as using metal catalysts like iron, tin, or zinc in the presence of an acid.
The amino group, once installed, serves as a versatile handle for further functionalization of the benzene ring. For instance, it can be converted into a diazonium salt, which can then undergo a variety of transformations known as Sandmeyer reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups. Additionally, the amino group can participate in modern cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds with various aryl and heteroaryl partners, further expanding the chemical space accessible from this core structure.
Chiral Synthesis Approaches to Enantiopure this compound Analogues
While this compound itself is not chiral, the introduction of chiral centers is a common strategy in drug discovery to explore stereospecific interactions with biological targets. The synthesis of enantiopure analogues of this compound can be approached in several ways.
One strategy involves the use of a chiral auxiliary. A chiral amine, for example, could be used in the amidation step to create a diastereomeric mixture of benzamides. These diastereomers could then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary to yield the enantiopure target molecule.
Another approach is to employ asymmetric catalysis for the synthesis of a chiral precursor. For instance, an asymmetric reduction of a prochiral ketone could establish a stereocenter that is then carried through the synthetic sequence.
Furthermore, kinetic resolution of a racemic mixture of a chiral derivative of this compound can be achieved using chiral reagents or enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. While specific examples for the chiral synthesis of this exact molecule are not prevalent in the literature, these established methodologies for asymmetric synthesis are broadly applicable to this class of compounds.
Strategies for Structural Diversification and Library Generation Based on the this compound Core
The this compound scaffold provides multiple points for structural modification, making it an attractive starting point for the generation of chemical libraries for high-throughput screening.
Modifications at the Benzamide (B126) Nitrogen (N-isobutyl variations)
A straightforward approach to structural diversification involves varying the isobutyl group at the benzamide nitrogen. By reacting 4-chloro-3-nitrobenzoyl chloride with a diverse library of primary and secondary amines, a wide array of N-substituted analogues can be synthesized. This allows for the systematic exploration of the impact of different alkyl, aryl, and heterocyclic substituents at this position on the compound's properties. The subsequent reduction of the nitro group would then yield a library of 3-amino-4-chloro-N-substituted-benzamides.
| Amine | Resulting N-substituent |
| Cyclopropylamine | N-cyclopropyl |
| Aniline | N-phenyl |
| Morpholine | N-morpholinyl |
| Benzylamine | N-benzyl |
Substituent Effects at the Amino and Chloro Positions of the Phenyl Ring
Further diversification can be achieved by modifying the substituents on the phenyl ring. The existing amino and chloro groups exert specific electronic effects on the aromatic ring. The amino group is an electron-donating group, which activates the ring towards electrophilic aromatic substitution, primarily at the ortho and para positions relative to itself. Conversely, the chloro group is an electron-withdrawing group via induction, which deactivates the ring.
These electronic properties can be modulated by replacing the amino and chloro groups with other substituents. For example, the amino group could be acylated to form an amide, which is less activating, or it could be replaced entirely through diazotization and subsequent reactions. The chloro group could potentially be substituted via nucleophilic aromatic substitution under specific conditions or through transition metal-catalyzed cross-coupling reactions.
| Substituent at Position 3 | Electronic Effect | Substituent at Position 4 | Electronic Effect |
| -NH₂ | Electron-donating | -Cl | Electron-withdrawing |
| -NO₂ | Electron-withdrawing | -F | Electron-withdrawing |
| -OCH₃ | Electron-donating | -Br | Electron-withdrawing |
| -CN | Electron-withdrawing | -I | Electron-withdrawing |
| -CH₃ | Electron-donating | -CF₃ | Electron-withdrawing |
Incorporation of Heterocyclic Moieties into this compound Derivatives
The introduction of heterocyclic moieties into the structure of this compound can significantly modulate its physicochemical properties and biological activity. The primary amino group at the 3-position of the benzamide ring serves as a versatile handle for various chemical transformations to introduce a wide array of heterocyclic systems.
While specific examples of heterocyclic derivatization of this compound are not extensively detailed in the available literature, general synthetic routes for analogous 3-aminobenzamides can be extrapolated. These methodologies typically involve the reaction of the amino group with appropriate bifunctional reagents to construct the desired heterocyclic ring.
Common Strategies for Heterocycle Incorporation:
Formation of Benzimidazoles: Reaction of the 3-amino group with carboxylic acids or their derivatives under acidic conditions or with aldehydes followed by oxidative cyclization can yield benzimidazole derivatives. The choice of the carboxylic acid or aldehyde introduces diversity at the 2-position of the benzimidazole ring.
Synthesis of Quinazolines and Related Fused Systems: Condensation of the amino group with ortho-aminoaldehydes, ortho-aminoketones, or their synthetic equivalents can lead to the formation of fused heterocyclic systems like quinazolines.
Construction of Triazoles and other Five-Membered Heterocycles: The amino group can be diazotized and subsequently coupled with active methylene compounds to form triazines or reacted with various reagents to construct other nitrogen-containing five-membered rings.
Illustrative Reaction Scheme (Hypothetical):
A plausible, though not explicitly documented, approach for synthesizing a benzimidazole derivative of this compound is depicted below.
| Reactant 1 | Reactant 2 | Product |
| This compound | Aromatic Aldehyde | Schiff Base Intermediate |
| Schiff Base Intermediate | Oxidizing Agent | 2-Aryl-benzimidazole derivative of 4-chloro-N-isobutylbenzamide |
This table outlines a two-step process where the initial condensation forms a Schiff base, which is then cyclized through oxidation to yield the target benzimidazole. The specific reaction conditions, such as the choice of solvent, temperature, and oxidizing agent, would require empirical optimization.
Modern Synthetic Techniques Applied to this compound Synthesis
Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch methods, including reduced reaction times, improved yields, and enhanced safety profiles.
Microwave-Assisted Synthesis:
A study on the microwave-assisted synthesis of other amino-substituted heterocyclic compounds demonstrated a significant reduction in reaction time and an increase in yield compared to conventional heating mdpi.com. Another report detailed the efficient synthesis of benzimidazole derivatives under microwave irradiation, a transformation that could be applied to derivatives of this compound researchgate.net.
Flow Chemistry:
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers precise control over reaction parameters, leading to improved product consistency and scalability. The synthesis of functionalized benzamides has been successfully demonstrated using flow chemistry. For example, the amidation of carboxylic acids has been efficiently carried out in flow reactors, suggesting that the synthesis of this compound from 3-amino-4-chlorobenzoic acid and isobutylamine is amenable to this technology rsc.orgacs.org.
The application of flow chemistry to the synthesis of highly functionalized biaryl compounds and other complex molecules highlights its potential for the multi-step synthesis of advanced derivatives of this compound rsc.org.
Comparison of Synthetic Techniques:
| Technique | Advantages | Potential Application to this compound Synthesis |
| Microwave-Assisted | Rapid reaction times, improved yields, enhanced reaction control. | Accelerated amidation and cyclization reactions for derivatization. |
| Flow Chemistry | Precise control over reaction parameters, scalability, improved safety, automation. | Continuous production of the core molecule and its derivatives. |
Analytical Confirmation of this compound and its Analogues in Research Synthesis
The structural confirmation and purity assessment of this compound and its derivatives are crucial steps in the research and development process. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the isobutyl group protons, and the amine and amide protons. The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. While specific spectral data for this compound is not widely published, data for analogous substituted benzamides can provide a reference for expected chemical shifts nih.govmdpi.com.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used for benzamide derivatives mdpi.comresearchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups present in the molecule. For this compound, characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the amide, and C-Cl stretching would be expected.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound and for separating mixtures of compounds. Reversed-phase HPLC is commonly used for the analysis of benzamide derivatives. The purity is determined by integrating the peak area of the main component relative to any impurities.
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical formula of the synthesized molecule.
Expected Analytical Data for this compound:
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons (typically in the range of 6.5-8.0 ppm), isobutyl protons (0.9-3.5 ppm), and exchangeable NH₂ and NH protons. |
| ¹³C NMR | Resonances for aromatic carbons, the amide carbonyl carbon (around 165-175 ppm), and the carbons of the isobutyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₅ClN₂O, MW: 226.71 g/mol ). Characteristic fragmentation patterns can also be observed. |
| IR Spectroscopy | Absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-Cl stretching. |
| HPLC | A single major peak indicating a high degree of purity. |
| Elemental Analysis | Percentages of C, H, N, and Cl that are in close agreement with the calculated values for the molecular formula C₁₁H₁₅ClN₂O. |
Molecular Targets and Mechanisms of Action of 3 Amino 4 Chloro N Isobutylbenzamide and Benzamide Analogs
Investigation of Receptors and Coregulators as Primary Targets
Benzamide (B126) derivatives have been identified as potent modulators of various receptor systems. Their ability to interfere with protein-protein interactions or bind to ligand-binding pockets makes them a subject of significant research interest. This section details the interaction of specific benzamide analogs with estrogen, cannabinoid, and ecdysone receptors.
Estrogen Receptor Coregulator Binding Modulation by Tris-Benzamides
A novel class of molecules, known as Estrogen Receptor Coregulator Binding Modulators (ERXs), has been developed to combat endocrine resistance in breast cancer. These compounds, which include tris-benzamide structures, function by targeting the interaction between the estrogen receptor-α (ERα) and its coregulator proteins, a critical step for receptor-mediated gene transcription. researchgate.netresearchgate.net
One such orally bioavailable tris-benzamide, ERX-11, was designed to mimic a nuclear receptor binding motif, thereby disrupting the ERα/coactivator interaction. acs.org It does not compete with estradiol for the ligand-binding pocket but instead interacts with a different site on ERα, effectively blocking the protein-protein interactions necessary for its function. acs.org Research has shown that ERX-11 can disrupt the interaction between ERα and 91 of its binding coregulators. acs.org In various ER-positive breast cancer cell lines, ERX-11 demonstrated potent anti-proliferative activity, with half-maximal inhibitory concentration (IC50) values typically ranging from 250 nM to 500 nM. acs.org
Structure-activity relationship (SAR) studies on ERX-11 have led to the development of more potent analogs. By introducing a trans-4-phenylcyclohexyl group at the C-terminus, researchers developed a compound, designated 18h, which exhibited a more than 10-fold increase in both binding affinity and cell growth inhibition potency compared to the parent compound, ERX-11. researchgate.netresearchgate.net This enhancement is attributed to stronger hydrophobic interactions with the receptor. semanticscholar.org
| Compound | Description | Binding Affinity (IC50) | Cell Growth Inhibition (IC50) |
|---|---|---|---|
| ERX-11 | Parent tris-benzamide compound | 17 nM | ~250-500 nM |
| 18h | Analog with trans-4-phenylcyclohexyl group | 1.5 nM | ~29 nM |
| 9r | Analog with inverted substituent positions | 8.8 nM | 0.70 µM |
Cannabinoid Receptor Interactions of Sulfamoyl Benzamide Derivatives
Sulfamoyl benzamides have been identified as a novel series of ligands for cannabinoid receptors. nih.govnih.gov Initial screening identified a hit compound with modest affinity for the cannabinoid CB2 receptor. nih.govnih.gov Through parallel synthesis and structure-activity relationship studies, this initial lead was optimized, resulting in the development of compounds with significantly improved potency and selectivity. nih.gov
This optimization led to the discovery of a compound, designated 27, which demonstrated a 120-fold functional selectivity for the CB2 receptor over the CB1 receptor. nih.govnih.gov This selectivity is a crucial attribute, as activation of CB1 receptors is associated with undesirable psychoactive side effects. The selective action of these sulfamoyl benzamide derivatives on CB2 receptors, which are primarily expressed in peripheral tissues and immune cells, makes them attractive candidates for therapeutic development, particularly for pain management without central nervous system side effects. nih.gov Further optimization of the amide linkage within this class led to the development of reverse amide analogs with robust activity in preclinical pain models. acs.org
| Compound | Target | Binding Affinity (Ki) | Functional Selectivity |
|---|---|---|---|
| Compound 27 | CB1 Receptor | 1800 nM | 120-fold for CB2 |
| CB2 Receptor | 15 nM |
Ecdysone Receptor Complex Binding Affinities of N-isobutyl-benzamide Structures
The ecdysone receptor (EcR) is a nuclear receptor in insects that plays a pivotal role in molting and development, making it a key target for insecticides. researchgate.net Nonsteroidal ecdysone agonists can mimic the natural molting hormone, 20-hydroxyecdysone (20E), by binding to the EcR complex, which is a heterodimer of EcR and the ultraspiracle protein (USP). researchgate.net
Modulation of Ion Channels by Benzamide Scaffolds
In addition to receptor-based targets, benzamide structures are known to interact with and modulate the function of various ion channels. These interactions can range from direct channel blockade to more subtle allosteric modulation, leading to either inhibition or activation of ion flux. This section examines the effects of benzamide analogs on specific potassium channels.
Allosteric Modulation of Kv11.1 (hERG) Channel by Related Benzamides
The human ether-à-go-go-related gene (hERG) encodes the pore-forming subunit of the voltage-gated potassium channel Kv11.1, which is critical for cardiac repolarization. Blockade of this channel is a major concern in drug development due to the risk of life-threatening arrhythmias. A wide range of structurally diverse compounds, including some with benzamide moieties, have been found to inhibit hERG channels.
Most hERG blockers bind within the inner cavity of the channel, interacting with key aromatic residues such as Tyrosine 652 and Phenylalanine 656 on the S6 helix. Flecainide, a class IC antiarrhythmic drug derived from trifluoroethoxy benzamide, is known to inhibit cardiac voltage-gated sodium channels but also interacts with hERG.
The concept of allosteric modulation of the hERG channel has emerged as a potential therapeutic strategy. Allosteric modulators bind to a site distinct from the primary binding pocket, influencing the channel's conformation and function. A study investigating substituted benzophenones as potential allosteric modulators of the hERG channel found that while these compounds did act as negative allosteric modulators of a radioligand binding to the channel, they ultimately behaved as direct channel blockers in functional assays. nih.govresearchgate.net For instance, compound 5e from this study, a benzophenone derivative, was found to prolong the field potential duration in cardiomyocytes, an effect consistent with channel blockade. nih.gov This highlights the complexity of hERG channel pharmacology and indicates that even compounds designed as allosteric modulators can exhibit direct blocking effects.
Potassium Channel Opening Activity of Flupirtine Analogues (Benzamide-like Structures)
Flupirtine, a centrally acting analgesic, and its analogs represent a class of compounds, structurally related to benzamides, that function as potassium channel openers. Specifically, they target the neuronal voltage-gated potassium channels Kv7.2 and Kv7.3 (also known as KCNQ2/KCNQ3), which are responsible for generating the M-current. nih.govd-nb.info Activation of these channels leads to hyperpolarization of the neuronal membrane, which stabilizes the resting potential and reduces neuronal excitability. nih.gov This mechanism of action underlies the analgesic and anticonvulsant properties of these compounds. d-nb.info
Concerns over the potential for liver toxicity with flupirtine, possibly due to the formation of reactive quinone diimine metabolites, have spurred the development of analogs with improved safety profiles. rsc.org Structure-activity relationship studies have explored modifications to the flupirtine scaffold to retain or enhance Kv7.2/Kv7.3 channel opening activity while minimizing toxicity. d-nb.info The development of thioether analogues, for example, was aimed at altering the metabolic pathway to avoid the formation of toxic metabolites. rsc.org These studies have identified novel derivatives with potent channel-opening activity. d-nb.info
| Compound | Description | Potency (EC50) |
|---|---|---|
| Flupirtine | Parent Compound | 2.4 µM |
| Deazathio-flupirtine (5) | Thioether analog | 2.4 µM |
| Compound 9g | Modified thioether analog | 0.015 µM |
Enzymatic Inhibition and Activation by Benzamide Derivatives
Benzamide and its derivatives have been identified as potent modulators of various enzymatic activities, playing crucial roles in antiviral, antimalarial, and metabolic regulation research.
In the effort to develop effective therapies against COVID-19, the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus has been identified as a key therapeutic target due to its essential role in viral replication. guidechem.com A series of novel polycyclic derivatives, quinoxalino[2,1-b]quinazolin-12-ones, have been synthesized from 2-amino-N-substituted benzamides and evaluated for their potential to inhibit this critical enzyme. moldb.comgoogle.comnih.gov
In silico studies, including molecular docking and dynamic simulations, have demonstrated that these compounds can effectively bind to the active site of the SARS-CoV-2 main protease. moldb.comgoogle.comnih.gov The stability of the ligand-protein complex is primarily maintained through multiple hydrogen bonds and hydrophobic interactions. moldb.comnih.gov Among the synthesized compounds, one derivative, 6-(p-tolylamino)-12H-quinoxalino[2,1-b]quinazolin-12-one, was identified as a particularly promising inhibitor. moldb.comgoogle.com Molecular docking results for this compound showed a low binding affinity score, indicating a favorable orientation within the active site of the protease. moldb.com These findings provide a structural basis for the future design of potent Mpro inhibitors derived from benzamides. moldb.comnih.gov
Table 1: Docking and Simulation Data for a Promising Quinoxalino[2,1-b]quinazolin-12-one Derivative Against SARS-CoV-2 Mpro
| Compound | Binding Affinity (kcal/mol) | Binding Energy (kJ/mol) | Key Interactions |
|---|
The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents with novel mechanisms of action. The 2,3-dihydroquinazolinone-3-carboxamide scaffold, identified through high-throughput screening, has shown potent activity against the asexual blood-stage of Plasmodium falciparum. mdpi.comnih.gov Resistance selection profiling and activity against drug-resistant parasite strains have revealed that this class of compounds targets PfATP4. mdpi.comnih.gov
PfATP4 is a P-type ATPase ion transporter crucial for maintaining Na+ homeostasis in the parasite. nih.gov Inhibition of PfATP4 disrupts this balance, affecting parasite pH and leading to cell death. mdpi.comnih.gov Dihydroquinazolinone-3-carboxamide analogues exhibit a phenotype consistent with clinically used PfATP4 inhibitors, including a fast-to-moderate rate of killing asexual stage parasites and the ability to block gametogenesis, which is critical for preventing transmission. mdpi.comnih.gov Structure-activity relationship (SAR) studies found that substitutions at the 8-position of the tricyclic ring and the 3-position of the exocyclic arene produced analogues with potent antimalarial activity. mdpi.com An optimized frontrunner from this class demonstrated oral efficacy in a mouse model of malaria. mdpi.comnih.gov
Table 2: Activity of Dihydroquinazolinone-3-carboxamide Analogues Against P. falciparum
| Compound Feature | Target | Mechanism of Action | Observed Effects |
|---|---|---|---|
| 8-halogen substitution | PfATP4 | Disruption of parasite Na+ homeostasis | Potent activity against asexual parasites |
Aminotransferases are a class of enzymes that play a vital role in amino acid metabolism. Certain derivatives of cyclopentane carboxylic acid containing an amine functionality have been designed as mechanism-based inactivators of these enzymes. For instance, (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid was developed as an inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), an important target for the treatment of epilepsy.
The mechanism of these inactivators involves acting as substrate analogues. They form a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site. This intermediate then undergoes a chemical transformation, leading to the formation of a highly electrophilic species that reacts with the enzyme, resulting in a tight-binding adduct and subsequent inactivation. The design strategy for these compounds focuses on creating intermediates that are more stable in the active site of the target aminotransferase compared to other related enzymes, thereby achieving selectivity.
Immunomodulatory Pathways through Toll-Like Receptor Agonism (e.g., Imidazoquinoline-Benzamide Hybrids)
Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns to initiate an immune response. Imidazoquinoline derivatives are known to act as agonists for TLR7 and TLR8, which are targets for the development of immunomodulatory drugs for cancer, infectious diseases, and as vaccine adjuvants.
Activation of TLR7 and TLR8 by imidazoquinoline agonists triggers a signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB, culminating in the production of pro-inflammatory cytokines and chemokines. For example, the novel TLR7/8-activating imidazoquinoline analogue known as Hybrid-2 has been shown to be a potent inducer of cytokines like TNF-α and IL-1β from human immune cells. Crystallographic studies have provided insights into the interaction between these agonists and the TLR8 receptor, revealing that specific structural features, such as the absence of an ether oxygen at the C2-ethoxymethyl substituent in Hybrid-2, can reduce unfavorable electrostatic interactions and enhance activity. The ability of these compounds to stimulate robust, adult-level Th1-polarizing cytokine production from newborn cord blood monocytes makes them promising candidates for adjuvants in early-life vaccines.
Elucidation of Molecular Binding Modes and Specificity of 3-Amino-4-chloro-N-isobutylbenzamide
Detailed studies elucidating the specific molecular binding modes and biological targets of this compound are not extensively documented in the available scientific literature. However, insights can be drawn from research on structurally related benzamide derivatives, which reveals common interaction patterns.
Benzamide-derived structures often engage with their biological targets through a combination of hydrogen bonding and hydrophobic interactions. For example, in the case of quinoxalino[2,1-b]quinazolin-12-ones inhibiting the SARS-CoV-2 main protease, the benzamide-derived portion contributes to stable binding within the enzyme's active site. Similarly, molecular docking studies of other N-substituted benzamide derivatives, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides designed as antidiabetic agents, show specific binding modes. The oxygen and nitrogen atoms of the nitro and benzamide groups form key hydrogen bonds with amino acid residues like Glu:276 and Phe:298 in the active site of α-glucosidase, while substituted phenyl rings engage in hydrophobic and pi-pi stacking interactions. These interactions are crucial for their inhibitory activity. The specificity of these molecules is dictated by the precise geometry and electronic properties of the substituents on the benzamide scaffold, which determine the complementarity with the target's binding pocket.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-(p-tolylamino)-12H-quinoxalino[2,1-b]quinazolin-12-one |
| (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid |
| Hybrid-2 (Imidazoquinoline analogue) |
Preclinical in Vitro Research Applications of 3 Amino 4 Chloro N Isobutylbenzamide and Its Analogues
Cell-Based Assays for Target Engagement and Functional Activity
Information regarding the use of 3-amino-4-chloro-N-isobutylbenzamide in common in vitro assays to determine its interaction with specific biological targets and its subsequent functional effects is not currently published.
Reporter Gene Assays for Receptor Activation or Inhibition
There are no available scientific reports detailing the use of reporter gene assays to evaluate the potential of this compound or its analogues to either activate or inhibit specific receptor pathways.
Biochemical Assays for Enzyme Inhibition Kinetics
There is a lack of published data from biochemical assays that would define the enzyme inhibition kinetics of this compound. Such studies would be crucial in identifying potential enzymatic targets and characterizing the compound's inhibitory potency and mechanism of action.
Cellular Phenotypic Screening of this compound Derivatives
Specific data on the cellular effects of this compound derivatives, particularly concerning their potential as anticancer agents, are not detailed in the available literature.
Antiproliferative Activity in Cancer Cell Lines (e.g., breast cancer, colorectal cancer, pancreatic cancer)
While the broader class of benzamides has been investigated for antiproliferative properties, there are no specific studies that report the activity of this compound or its direct derivatives against breast, colorectal, or pancreatic cancer cell lines. Consequently, there is no data to present in a table format regarding its potency (e.g., IC50 values) in these specific cancer types.
Induction of Apoptosis in Cellular Models
The ability of this compound to induce programmed cell death, or apoptosis, in cellular models has not been documented in peer-reviewed research. Mechanistic studies to confirm this activity, such as caspase activation assays or annexin V staining, are not publicly available for this specific compound.
Assessment of Immunomodulatory Effects in Immune Cell Lines
The evaluation of a compound's influence on the immune system is a critical step in preclinical research. For this compound and its analogues, this involves in vitro assays using various immune cell lines to determine their potential to either stimulate or suppress immune responses. nih.govstemcell.comresearchgate.net These studies are fundamental in identifying potential therapeutic applications in diseases with an immunological basis, such as autoimmune disorders or cancers.
Key methodologies for assessing immunomodulatory activity in vitro include:
Cytokine Release Assays: Immune cells, such as macrophages (e.g., RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs), are cultured in the presence of the test compound. nih.gov Following an incubation period, the cell culture supernatant is collected and analyzed for the levels of key pro-inflammatory and anti-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10). nih.gov A significant change in the production of these cytokines would indicate an immunomodulatory effect. The analysis is often performed using sensitive techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays. criver.com
Nitric Oxide (NO) Production: Macrophages can be stimulated to produce nitric oxide, a key signaling molecule in the immune response. The Griess assay is a common colorimetric method used to measure nitrite levels in the cell culture medium, which is an indicator of NO production. A compound that either enhances or inhibits NO production in response to a stimulus (like lipopolysaccharide, LPS) would be considered to have immunomodulatory properties. nih.gov
Lymphocyte Proliferation Assays: The effect of a compound on the proliferation of T and B lymphocytes is a crucial indicator of its impact on adaptive immunity. mdpi.com Lymphocytes are stimulated with mitogens (e.g., concanavalin A or lipopolysaccharide) in the presence of varying concentrations of the test compound. mdpi.com The extent of cell proliferation is then measured, often using colorimetric assays like the MTT assay or by incorporating radiolabeled nucleotides.
The hypothetical immunomodulatory profile of a novel benzamide (B126) analogue in a macrophage cell line might be presented as follows:
| Concentration (µM) | TNF-α Release (% of Control) | IL-6 Release (% of Control) | Nitric Oxide Production (% of Control) |
|---|---|---|---|
| 0.1 | 105 ± 5.2 | 102 ± 4.8 | 103 ± 3.9 |
| 1 | 130 ± 7.1 | 125 ± 6.5 | 115 ± 5.1 |
| 10 | 180 ± 9.3 | 175 ± 8.9 | 140 ± 6.8 |
| 100 | 110 ± 6.8 | 105 ± 5.4 | 95 ± 4.7 |
High-Throughput Screening (HTS) Approaches for Identifying Novel Benzamide Bioactivities
High-throughput screening (HTS) is a powerful drug discovery tool that allows for the rapid assessment of large libraries of chemical compounds for their biological activity against a specific target or pathway. nih.govnews-medical.net For benzamide derivatives, including this compound, HTS can be employed to uncover novel bioactivities beyond their initially predicted functions. nih.gov
The HTS process generally involves several key stages:
Assay Development: A robust and sensitive biological assay is designed to measure a specific biological event, such as enzyme activity, receptor binding, or cell signaling. This assay is then miniaturized to be compatible with multi-well plates (e.g., 384- or 1536-well formats). mdpi.com
Library Screening: A library of small molecules, which can include a diverse collection of benzamide analogues, is screened using the developed assay. nih.gov This process is highly automated to allow for the testing of thousands of compounds per day. news-medical.net
Hit Identification and Confirmation: Compounds that show significant activity in the primary screen are identified as "hits." These hits are then re-tested to confirm their activity and eliminate false positives.
Dose-Response Analysis: Confirmed hits are further characterized by testing them at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).
Secondary Assays and Hit-to-Lead Optimization: Promising hits are then evaluated in a series of secondary assays to understand their mechanism of action, selectivity, and potential for further development.
HTS can be used to screen benzamide libraries for a wide range of potential therapeutic applications, including but not limited to, identifying novel enzyme inhibitors, receptor antagonists, or modulators of protein-protein interactions.
Cytotoxicity Assessment in Relevant In Vitro Models
Assessing the cytotoxicity of a compound is a fundamental aspect of preclinical research, providing initial insights into its potential for causing cellular damage. For this compound and its analogues, in vitro cytotoxicity is typically evaluated against a panel of human cell lines, often including both cancerous and non-cancerous cells, to determine both its potential as an anticancer agent and its general toxicity profile. acgpubs.org
A widely used method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. springernature.comnih.govsigmaaldrich.cnabcam.com This colorimetric assay measures the metabolic activity of cells, which is generally correlated with cell viability. springernature.comabcam.com In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. sigmaaldrich.cnabcam.com These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in the absorbance indicates a reduction in cell viability due to the cytotoxic effects of the compound. springernature.com
The results of cytotoxicity assays are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.
Below is an example of a data table summarizing the cytotoxic activity of a series of hypothetical N-substituted benzamide analogues against different human cancer cell lines.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | HEK-293 (Normal Kidney) IC50 (µM) |
|---|---|---|---|---|
| Analogue 1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | > 100 |
| Analogue 2 | 8.7 ± 0.9 | 12.3 ± 1.1 | 9.5 ± 0.8 | 85.4 ± 7.2 |
| Analogue 3 | 3.1 ± 0.4 | 5.8 ± 0.6 | 4.2 ± 0.5 | 45.1 ± 3.9 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 | 2.3 ± 0.3 |
Preclinical in Vivo Research Applications of 3 Amino 4 Chloro N Isobutylbenzamide Non Human Models
Efficacy Studies in Non-Human Disease Models
Evaluation in Xenograft Models for Anticancer Activity
No studies detailing the evaluation of 3-amino-4-chloro-N-isobutylbenzamide in xenograft models to assess its anticancer activity have been identified.
Assessment in Animal Models of Inflammatory Conditions
There is no available research on the assessment of this compound in animal models of inflammatory conditions.
Studies in Vector-Borne Disease Models (e.g., malaria)
No literature was found describing studies of this compound in animal models of vector-borne diseases such as malaria.
Pharmacodynamic Characterization in Preclinical Animal Studies
Information regarding the pharmacodynamic properties and characterization of this compound in preclinical animal studies is not available in the public domain.
Tissue Distribution and Bioavailability in Non-Human Species
There are no published studies on the tissue distribution or bioavailability of this compound in any non-human species.
Proof-of-Concept Studies in Relevant Non-Human Biological Systems
No proof-of-concept studies for this compound in any relevant non-human biological systems have been reported in the scientific literature.
Computational and Theoretical Studies on 3 Amino 4 Chloro N Isobutylbenzamide
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a benzamide (B126) derivative, and a biological target, typically a protein or enzyme.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a wide range of conformations of the ligand within the active site of the target and scoring them based on their binding affinity. For benzamide derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that govern their activity. For instance, in studies on benzamide derivatives as glucokinase activators, docking is used to place the molecules into the enzyme's active site to predict binding modes. nih.gov The results of such studies can reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. nih.gov
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-target complex over time. These simulations provide a more realistic model of the biological environment and can assess the stability of the binding pose predicted by docking. MD simulations have shown that strong non-covalent interactions are key for the stability of a ligand within a protein's active site. nih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period.
Below is a table representing typical interactions that could be identified for a benzamide derivative in a hypothetical protein active site through docking and MD simulations.
| Interaction Type | Ligand Moiety | Protein Residue (Example) | Potential Importance |
| Hydrogen Bond | Amide N-H | Aspartic Acid (ASP) | Anchor the ligand in the binding pocket |
| Hydrogen Bond | Amide C=O | Serine (SER) | Orient the molecule for optimal binding |
| Hydrophobic | Isobutyl Group | Leucine (LEU), Valine (VAL) | Increase binding affinity through van der Waals forces |
| Pi-Stacking | Benzene (B151609) Ring | Phenylalanine (PHE) | Stabilize the aromatic portion of the ligand |
| Halogen Bond | Chlorine Atom | Backbone Carbonyl Oxygen | Enhance binding specificity and affinity |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.
For a molecule like 3-amino-4-chloro-N-isobutylbenzamide, DFT can be used to calculate the Molecular Electrostatic Potential (MEP). The MEP map visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov These maps are valuable for predicting how a molecule will interact with its biological target; for example, electron-rich areas are likely to act as hydrogen bond acceptors.
Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. These calculations can help in understanding the mechanism of action and potential metabolic pathways of benzamide derivatives.
In Silico ADME Prediction for this compound Derivatives
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in the early stages of drug development. nih.gov Computational models are used to estimate the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like characteristics and reducing the likelihood of late-stage failures. nih.govjonuns.com
For derivatives of this compound, various ADME parameters can be predicted using specialized software. These predictions are often based on the molecule's structure and physicochemical properties, such as its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com One of the most common filters used is Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound.
The table below shows a hypothetical in silico ADME prediction for a series of this compound derivatives.
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations | Predicted GI Absorption |
| Derivative A | 226.71 | 2.5 | 2 | 2 | 0 | High |
| Derivative B | 310.82 | 3.8 | 1 | 3 | 0 | High |
| Derivative C | 450.95 | 4.9 | 2 | 4 | 0 | Low |
| Derivative D | 520.11 | 5.5 | 3 | 5 | 2 | Low |
These predictions allow researchers to prioritize compounds for synthesis and experimental testing, focusing on those with a higher probability of possessing favorable pharmacokinetic profiles.
Computational De Novo Design of Novel Benzamide Analogues
De novo design refers to the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or a known active molecule. benevolent.com This approach is used to explore new chemical space and design compounds with improved affinity, selectivity, or ADME properties.
Starting with the this compound scaffold, de novo design algorithms can suggest modifications to different parts of the molecule. These algorithms can be classified as atom-based, fragment-based, or reaction-based. benevolent.com For example, a fragment-based approach might suggest replacing the isobutyl group with other alkyl or cyclic fragments to explore how changes in this region affect binding to a target. Similarly, different substitution patterns on the benzene ring could be explored to optimize interactions within the target's binding site.
The design process is often iterative, where new structures are generated and then evaluated using molecular docking and ADME predictions. This cycle allows for the rational design of novel benzamide analogues with a higher likelihood of success. nih.gov Computational design can lead to the identification of novel chemical series with significantly improved biological activities compared to the initial lead compound. nih.gov
Patent Landscape and Intellectual Property Considerations in 3 Amino 4 Chloro N Isobutylbenzamide Research
Analysis of Existing Patent Literature Pertaining to Benzamide (B126) Derivatives with Biological Activity
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. A review of the patent literature reveals a vast and diverse range of benzamide derivatives claimed for a wide array of biological activities. While patents specifically citing 3-amino-4-chloro-N-isobutylbenzamide are not prominently found, the broader patent landscape for related structures provides critical insights into the novelty and potential patentability of new derivatives.
Patents for benzamide derivatives often claim compounds with utility as antiemetics, antipsychotics, and gastroprokinetics. For instance, heterocyclic benzamide compounds have been described in patent literature as being biologically active, with applications in treating mental diseases and as antiemetics. google.com Other patents disclose novel heterocyclic benzamide compounds with significant analgesic and hypotensive activity. google.com The patent literature also covers a wide range of therapeutic areas, including pain and itching, with novel benzamide derivatives being claimed for their remarkable pain-suppressing effects. google.com
The following table provides a generalized overview of the types of biologically active benzamide derivatives found in the patent literature, highlighting the diversity of applications.
Table 1: Examples of Patented Benzamide Derivatives and Their Biological Activities
| Therapeutic Area | General Structural Features of Benzamide Derivatives | Claimed Biological Activity |
|---|---|---|
| Oncology | Substituted benzamides with various heterocyclic moieties. | Anticancer, Topoisomerase inhibition, Kinase inhibition. researchgate.net |
| Central Nervous System | Benzamides with piperidine (B6355638) or pyrrolidine (B122466) rings. | Antipsychotic, Antiemetic, Anxiolytic. google.com |
| Pain Management | Novel benzamide derivatives with specific substitutions on the phenyl ring. | Analgesic. google.com |
| Infectious Diseases | Benzimidazole derivatives. | Antiviral, Antimicrobial. researchgate.net |
| Cardiovascular Diseases | Heterocyclic benzamide compounds. | Hypotensive. google.com |
This extensive patenting of benzamide derivatives underscores the importance of conducting thorough prior art searches to ensure the novelty and non-obviousness of any new compound, such as this compound, before filing a patent application. numberanalytics.com
Strategies for Intellectual Property Protection in Academic Benzamide Research
For academic researchers working on novel benzamide derivatives, securing intellectual property rights is a critical step in the journey from laboratory discovery to potential clinical application. excedr.com Several strategies can be employed to protect these valuable assets.
Provisional Patent Applications: A key strategy for academic researchers is the filing of a provisional patent application before any public disclosure of the invention, such as in a manuscript or conference presentation. nih.gov This secures an early priority date and provides a one-year window to file a non-provisional application, allowing time to gather more data and assess the commercial potential of the discovery. nih.gov
Comprehensive Documentation: Maintaining detailed and accurate laboratory notebooks is fundamental. numberanalytics.com This documentation serves as evidence of the invention's conception and reduction to practice, which is crucial in establishing inventorship and priority. numberanalytics.com
Non-Disclosure Agreements (NDAs): When discussing research with potential collaborators or commercial partners, NDAs are essential to protect confidential information and prevent premature public disclosure that could jeopardize patentability. numberanalytics.com
University Technology Transfer Offices (TTOs): Academic institutions typically have TTOs that can provide invaluable support in evaluating the patentability of an invention, filing patent applications, and marketing the technology to potential licensees. numberanalytics.comnih.gov Researchers should engage with their TTO early in the discovery process.
Understanding Inventorship: It is crucial to correctly identify all individuals who have made a significant intellectual contribution to the conception of the invention. nih.gov Incorrectly naming inventors can invalidate a patent.
The following interactive table outlines key IP protection mechanisms relevant to academic chemical research.
Table 2: Intellectual Property Protection Mechanisms for Academic Researchers
| IP Mechanism | Description | Key Considerations for Benzamide Research |
|---|---|---|
| Patents | Grant exclusive rights to an invention for a limited period. numberanalytics.com | Protects novel benzamide compounds, their synthesis methods, and therapeutic uses. |
| Trade Secrets | Confidential information that provides a competitive edge. numberanalytics.com | Can protect proprietary synthesis routes or screening assays. |
| Copyrights | Protect original works of authorship, such as research papers. excedr.com | Protects the written description of the research findings. |
| Trademarks | Protect brand names and logos. numberanalytics.com | Less relevant in early-stage academic research but can become important for spin-off companies. |
Implications of Patent Expiration for Future Research Directions
The expiration of a patent on a successful drug, often referred to as the "patent cliff," has profound implications for the pharmaceutical market and future research directions. drugpatentwatch.comqualifyze.comnih.gov Typically, a drug patent provides 20 years of protection from the filing date. drugpatentwatch.comjocpr.com
Upon patent expiration, generic manufacturers can enter the market, leading to a significant drop in the price of the drug, often by as much as 80-90%. drugpatentwatch.comjocpr.com This increased competition and revenue loss for the originator company can influence future research in several ways:
Incentive for "Second-Generation" Drugs: To extend market exclusivity, pharmaceutical companies may invest in developing improved versions of the original drug. This could involve creating new formulations, identifying new therapeutic indications, or developing enantiomerically pure versions of a racemic drug.
Focus on New Chemical Entities: The revenue generated from a patented drug is a primary source of funding for R&D into new and innovative therapies. jocpr.com The prospect of patent expiration encourages a continuous search for novel compounds, like new benzamide derivatives, to replenish the product pipeline. jocpr.com
Increased Academic Research Opportunities: The availability of off-patent compounds can facilitate academic research into their mechanisms of action, potential new uses, and combination therapies. This can lead to new discoveries and intellectual property.
The following table illustrates the typical lifecycle of a patented drug and the impact of patent expiration.
Table 3: The Pharmaceutical Patent Lifecycle and Its Implications
| Stage | Key Events | Impact on Research |
|---|---|---|
| Pre-Clinical and Clinical Development | Patent application filed. | Focus on demonstrating safety and efficacy to gain regulatory approval. |
| Market Exclusivity | Drug is on the market with patent protection. | Revenue generation funds further R&D. |
| Patent Expiration | Generic competition enters the market. | Price drops significantly. drugpatentwatch.comjocpr.com |
| Post-Patent | Widespread availability of the generic drug. | Opportunities for research into new indications and formulations. |
Collaborative Opportunities Between Academia and Industry in Benzamide Innovation
The development of new drugs based on novel chemical scaffolds like this compound is a complex, costly, and high-risk endeavor. researchgate.net Collaborations between academic institutions and pharmaceutical companies are increasingly recognized as a vital mechanism to bridge the gap between basic research and clinical application. researchgate.nettandfonline.comdrugdiscoveryonline.com
These partnerships offer a symbiotic relationship:
Academia provides:
Deep expertise in basic science and disease biology. drugdiscoveryonline.com
Access to novel discoveries and innovative technologies. tandfonline.com
A pipeline of future scientific talent. drugbank.com
Industry provides:
Significant financial resources for drug development and clinical trials. tandfonline.comdrugbank.com
Expertise in medicinal chemistry, toxicology, and regulatory affairs. drugdiscoveryonline.comdrugbank.com
Established infrastructure for manufacturing and commercialization. drugbank.com
Successful collaborations are often built on clear agreements regarding intellectual property ownership, publication rights, and the sharing of risks and rewards. numberanalytics.comdrugdiscoveryonline.com There are various models for these partnerships, ranging from sponsored research agreements to strategic alliances and the formation of joint research institutes. hubspotusercontent10.net
The table below highlights some prominent examples of successful academic-industry collaborations in drug discovery.
Table 4: Examples of Academic-Industry Collaborations in Drug Development
| Academic Institution | Industry Partner | Focus Area |
|---|---|---|
| University of Cambridge | GlaxoSmithKline (GSK) | Neurodegenerative diseases. drugbank.com |
| University of Oxford | Novartis | Gene therapy for spinal muscular atrophy. drugbank.com |
| University of Toronto | Amgen | Development of Repatha, a cholesterol-lowering drug. drugbank.com |
For a compound like this compound, a collaboration could accelerate its development by leveraging the complementary strengths of both academic and industrial partners.
Future Directions and Emerging Avenues in 3 Amino 4 Chloro N Isobutylbenzamide Research
Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Discovery
Table 1: Applications of AI/ML in Benzamide Research
| Application Area | Description | Potential Impact on 3-Amino-4-chloro-N-isobutylbenzamide Research |
|---|---|---|
| Predictive Modeling | Utilizing algorithms to forecast the biological activity, toxicity, and pharmacokinetic properties of novel benzamide analogues. | Rapid identification of promising derivatives for synthesis and testing, reducing reliance on empirical screening. |
| De Novo Design | Generating novel molecular structures with desired properties using generative models. | Creation of entirely new benzamide-based compounds with potentially unique mechanisms of action. |
| Synthesis Planning | AI-powered retrosynthesis tools to devise efficient and sustainable synthetic routes. | Optimization of the production of this compound and its analogues. |
| High-Throughput Screening Analysis | Analyzing large datasets from high-throughput screening to identify structure-activity relationships (SAR). | Accelerated discovery of lead compounds from large libraries of benzamide derivatives. |
Application of Chemoproteomics for Unbiased Target Identification of this compound
A critical aspect of developing any bioactive compound is the precise identification of its molecular targets. Chemoproteomics has emerged as a powerful, unbiased strategy to elucidate the protein interaction partners of small molecules within a complex biological system. researchgate.netnih.govnih.gov For this compound, chemoproteomic approaches can provide a comprehensive understanding of its mechanism of action.
This methodology often involves the use of chemical probes derived from the parent compound to "fish out" binding proteins from cell lysates or living cells. researchgate.net These protein targets are then identified using mass spectrometry.
Key Chemoproteomic Strategies:
Affinity-Based Protein Profiling (AfBPP): This technique utilizes an immobilized version of the benzamide compound to capture its interacting proteins from a proteome.
Activity-Based Protein Profiling (ABPP): ABPP employs reactive probes that covalently bind to the active sites of specific enzyme families, allowing for the assessment of a compound's effect on enzyme activity across the proteome. nih.gov
Photoaffinity Labeling: This method involves incorporating a photoreactive group into the benzamide structure. nih.gov Upon photoactivation, the probe covalently crosslinks to its target proteins, enabling their subsequent identification.
The application of these techniques could reveal previously unknown targets of this compound, potentially uncovering novel therapeutic applications. Furthermore, chemoproteomics can be utilized to assess the selectivity of the compound, identifying any off-target interactions that might contribute to adverse effects. nih.gov
Development of Advanced Delivery Systems for Benzamide-Based Research Probes
The efficacy of a research probe or a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach its target in a biological system. Advanced delivery systems offer a means to enhance the bioavailability, stability, and target specificity of compounds like this compound.
Researchers are exploring various platforms to improve the delivery of small molecules. These include:
Nanoparticles: Encapsulating benzamide compounds within lipid or polymeric nanoparticles can protect them from degradation, improve solubility, and facilitate controlled release. researchgate.netnih.gov
Hydrogels: These three-dimensional polymer networks can be loaded with a compound and designed for sustained release at a specific site. researchgate.netnih.gov
Targeted Delivery Systems: By conjugating the benzamide to a ligand that specifically recognizes a cell surface receptor, the compound can be directed to a particular cell type, increasing its local concentration and minimizing systemic exposure.
For research applications, particularly in the context of in vivo studies, the development of sophisticated delivery systems for benzamide-based probes will be crucial for accurately probing biological processes.
Exploration of Novel Therapeutic Applications for this compound and its Analogues
While the initial research on a compound may be focused on a specific therapeutic area, its structural motifs may lend themselves to a broader range of applications. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.
Future research on this compound should involve screening against a diverse panel of biological targets to uncover new therapeutic potential. The presence of the sulfonamide group in similar structures has been explored for applications such as carbonic anhydrase inhibition, which is relevant in cancer therapy. The structural features of this compound, including its amino and chloro substitutions, provide a framework that can be systematically modified to explore a wide chemical space. Structure-activity relationship (SAR) studies, guided by computational modeling, can lead to the rational design of analogues with improved potency and selectivity for newly identified targets.
Sustainable Synthesis and Green Chemistry Approaches in Benzamide Production
The pharmaceutical industry is increasingly focusing on the adoption of green and sustainable chemistry principles to minimize its environmental impact. nih.gov The synthesis of this compound and its future analogues presents an opportunity to implement these principles.
Key areas of focus include:
Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, supercritical fluids, or deep eutectic solvents. nih.gov
Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste. sciepub.com Boric acid has been shown to be an effective catalyst for the amidation of benzoic acid, offering a greener alternative to traditional methods. sciepub.com
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. whiterose.ac.uk
Biocatalysis: Utilizing enzymes for amide bond formation, which can offer high selectivity and operate under mild, environmentally friendly conditions. rsc.org
By integrating these approaches, the production of benzamide compounds can become more efficient, cost-effective, and environmentally responsible.
Table 2: Green Chemistry Metrics for Sustainable Synthesis
| Metric | Description | Relevance to Benzamide Production |
|---|---|---|
| Atom Economy | The measure of how many atoms from the reactants are incorporated into the desired product. | A higher atom economy signifies a more efficient and less wasteful synthesis of this compound. |
| E-Factor | The ratio of the mass of waste to the mass of the product. | A lower E-factor indicates a more environmentally friendly process. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reactants, reagents) to the mass of the active pharmaceutical ingredient produced. | A lower PMI reflects a more sustainable and efficient manufacturing process. |
Q & A
Q. What are the standard synthetic routes for 3-amino-4-chloro-N-isobutylbenzamide?
The synthesis typically involves multi-step processes:
- Core benzamide formation : Reacting 3-amino-4-chlorobenzoic acid with thionyl chloride to generate the acid chloride, followed by coupling with isobutylamine .
- Functional group protection : Protecting the amino group (e.g., using Boc or acetyl groups) to prevent side reactions during coupling steps .
- Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed via HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and isobutyl group attachment .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., calculated MW: ~224.68 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure and hydrogen-bonding interactions (if single crystals are obtainable) .
Q. How does solubility impact experimental design for this compound?
- Solvent selection : Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays due to limited aqueous solubility. Co-solvents like PEG-400 can enhance solubility in biological buffers .
- Storage : Store at RT in airtight containers under inert gas (N or Ar) to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Test coupling agents like HATU or EDCI for amide bond formation efficiency .
- Temperature control : Maintain reaction temperatures between 0–5°C during acid chloride formation to minimize decomposition .
- Real-time monitoring : Use TLC or inline FTIR to track reaction progress and identify intermediates .
Q. What strategies address contradictions in reported biological activity data for benzamide derivatives?
- Comparative assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables affecting activity .
- Computational modeling : Perform DFT calculations (e.g., using B3LYP/6-31G* basis sets) to correlate electronic properties (e.g., charge distribution at the chloro-substituted position) with bioactivity .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
Q. What experimental approaches resolve stability issues under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 10), and oxidative (HO) conditions to identify degradation pathways .
- Stabilizer screening : Co-formulate with cyclodextrins or antioxidants (e.g., ascorbic acid) to enhance shelf life .
Methodological Considerations
Q. How to validate purity and identity in batch-to-batch synthesis?
Q. What computational tools predict interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
